molecular formula C9H8BrFO B13986784 1-(5-Bromo-4-fluoro-2-methyl-phenyl)-ethanone

1-(5-Bromo-4-fluoro-2-methyl-phenyl)-ethanone

Katalognummer: B13986784
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: JBBHUVGQFYPUBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one typically involves the bromination and fluorination of 2-methylacetophenone. One common method includes the following steps:

    Bromination: 2-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 4-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Bromo-2-fluoro-4-methylphenyl)ethan-1-one: Similar structure but with different positions of the fluorine and methyl groups.

    2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one: Similar structure but with different positions of the bromine and fluorine atoms.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a methoxy group instead of a methyl group.

The uniqueness of 1-(5-Bromo-4-fluoro-2-methylphenyl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and applications.

Eigenschaften

Molekularformel

C9H8BrFO

Molekulargewicht

231.06 g/mol

IUPAC-Name

1-(5-bromo-4-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-9(11)8(10)4-7(5)6(2)12/h3-4H,1-2H3

InChI-Schlüssel

JBBHUVGQFYPUBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)C)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.